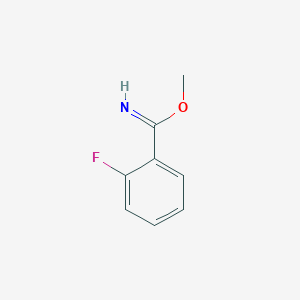

Methyl 2-fluorobenzenecarboximidate

Description

Methyl 2-fluorobenzenecarboximidate is a fluorinated aromatic compound characterized by a carboximidate functional group (-OC(=NH)OCH₃) attached to a benzene ring substituted with a fluorine atom at the ortho position. Its reactivity is influenced by the electron-withdrawing fluorine substituent, which enhances electrophilic substitution selectivity and stabilizes intermediates during reactions like nucleophilic additions or cyclizations .

Properties

CAS No. |

179333-67-6 |

|---|---|

Molecular Formula |

C8H8FNO |

Molecular Weight |

153.15 g/mol |

IUPAC Name |

methyl 2-fluorobenzenecarboximidate |

InChI |

InChI=1S/C8H8FNO/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,10H,1H3 |

InChI Key |

IXRBMOZEBBEJSN-UHFFFAOYSA-N |

SMILES |

COC(=N)C1=CC=CC=C1F |

Canonical SMILES |

COC(=N)C1=CC=CC=C1F |

Synonyms |

Benzenecarboximidic acid, 2-fluoro-, methyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Methyl 2-fluorobenzenecarboximidate, comparisons are drawn with analogous compounds, focusing on electronic effects , reactivity , and applications .

Methyl Benzenecarboximidate Derivatives

- Methyl 2-Nitrobenzenecarboximidate: The nitro group (-NO₂) at the ortho position exerts a stronger electron-withdrawing effect than fluorine, leading to higher electrophilicity. This compound exhibits faster reaction rates in nucleophilic substitutions but lower stability under acidic conditions compared to the fluorinated analog .

- Methyl 2-Methoxybenzenecarboximidate : The methoxy group (-OCH₃) is electron-donating, reducing the carboximidate’s electrophilicity. This derivative is less reactive in Suzuki-Miyaura couplings but shows improved solubility in polar solvents .

Fluorinated Aromatic Methyl Esters

- Methyl 2-Fluorobenzoate : Unlike the carboximidate, the ester group (-COOCH₃) lacks the imine functionality, resulting in reduced nucleophilicity. Methyl 2-fluorobenzoate is more hydrolytically stable but less versatile in forming heterocycles like imidazoles or oxazolines .

- Methyl 4-Fluorobenzenecarboximidate : The para-fluorine substituent induces a weaker electronic effect compared to the ortho isomer. This positional difference leads to distinct regioselectivity in Friedel-Crafts alkylation reactions .

Non-Fluorinated Carboximidates

- Methyl Benzocarboximidate: The absence of fluorine reduces steric and electronic effects, making this compound more prone to uncontrolled polymerization. However, it serves as a cheaper precursor for non-specialized applications .

Key Comparative Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.